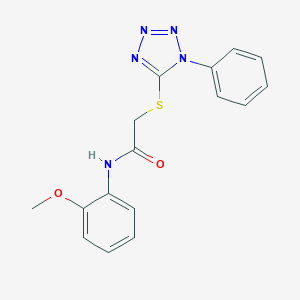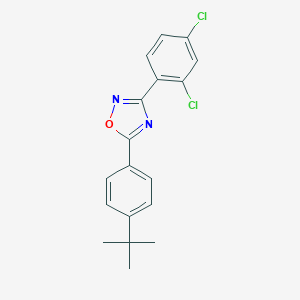![molecular formula C14H12ClN3O3 B405170 N'-{[2-(4-chlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide CAS No. 471880-79-2](/img/structure/B405170.png)
N'-{[2-(4-chlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{[2-(4-chlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide is a chemical compound with the molecular formula C14H12ClN3O3 and a molecular weight of 305.71638 g/mol . This compound is characterized by the presence of a pyridine ring, a chlorophenoxy group, and a carboximidamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N’-{[2-(4-chlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide typically involves the reaction of 2-(4-chlorophenoxy)acetic acid with pyridine-2-carboximidamide under specific conditions. The reaction is carried out in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure compound .
Chemical Reactions Analysis
N’-{[2-(4-chlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N’-{[2-(4-chlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N’-{[2-(4-chlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N’-{[2-(4-chlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide can be compared with other similar compounds, such as:
N’-{[2-(4-bromophenoxy)acetyl]oxy}pyridine-2-carboximidamide: This compound has a bromophenoxy group instead of a chlorophenoxy group, which may result in different chemical and biological properties.
N’-{[2-(4-fluorophenoxy)acetyl]oxy}pyridine-2-carboximidamide:
N’-{[2-(4-methylphenoxy)acetyl]oxy}pyridine-2-carboximidamide: The methylphenoxy group can affect the compound’s solubility and interaction with biological targets.
N’-{[2-(4-chlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c15-10-4-6-11(7-5-10)20-9-13(19)21-18-14(16)12-3-1-2-8-17-12/h1-8H,9H2,(H2,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWGCONBFOFQTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NOC(=O)COC2=CC=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/OC(=O)COC2=CC=C(C=C2)Cl)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4Z)-2-(2-CHLORO-4-NITROPHENYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B405087.png)
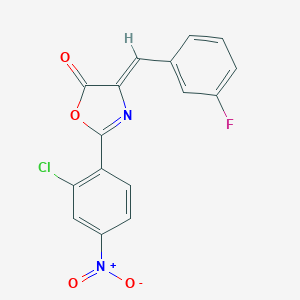
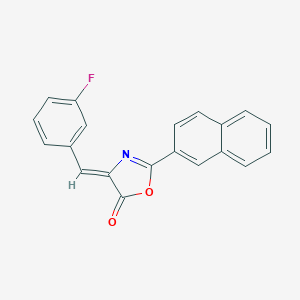
![2-(2-naphthyl)-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-oxazol-5(4H)-one](/img/structure/B405094.png)
![2-Amino-4-(5-butyl-4-nitrothiophen-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B405096.png)
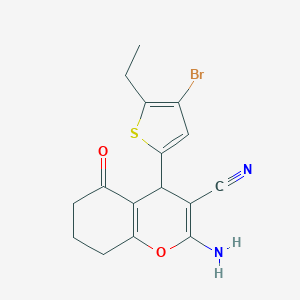

![methyl 2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B405103.png)
![N-[5-(5-Chloro-3-methyl-3H-benzothiazol-2-ylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetamide](/img/structure/B405104.png)
![2-((3-(Methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)benzoic acid](/img/structure/B405106.png)

![METHYL 5-BENZYL-2-{[1,1'-BIPHENYL]-4-AMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B405108.png)
